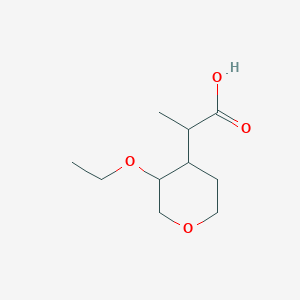
2-(3-Ethoxyoxan-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-Ethoxyoxan-4-yl)propanoic acid” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound may have similarities with other compounds such as “2-hydroxy-3-(oxan-4-yl)propanoic acid” and "3-(oxolan-2-yl)propanoic acid"12.
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of “2-(3-Ethoxyoxan-4-yl)propanoic acid”. However, there are studies on the synthesis of similar compounds such as “3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid” and “3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives” which might provide some insights34.Molecular Structure Analysis
The molecular structure of “2-(3-Ethoxyoxan-4-yl)propanoic acid” is not readily available. However, the structure of similar compounds like “3-(oxolan-2-yl)propanoic acid” has been analyzed2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-(3-Ethoxyoxan-4-yl)propanoic acid”. However, studies on the electrocatalytic oxidation of propionic acid might provide some insights into potential reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Ethoxyoxan-4-yl)propanoic acid” are not readily available. However, similar compounds like “2-(oxolan-3-yl)propanoic acid” have been analyzed7.Safety And Hazards
The safety and hazards associated with “2-(3-Ethoxyoxan-4-yl)propanoic acid” are not known. However, propionic acid, a related compound, is known to be flammable and corrosive, and can cause skin burns, eye damage, and respiratory irritation8910.
Future Directions
The future directions for research on “2-(3-Ethoxyoxan-4-yl)propanoic acid” are not clear due to the limited information available. However, research on similar compounds suggests potential applications in the sustainable production of ethylene5 and the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens4.
Please note that the information provided is based on the closest available compounds and may not fully represent “2-(3-Ethoxyoxan-4-yl)propanoic acid”. Further research is needed to provide a comprehensive analysis of this specific compound.
properties
IUPAC Name |
2-(3-ethoxyoxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-14-9-6-13-5-4-8(9)7(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUUQEMRMXGANX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCCC1C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxyoxan-4-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2405327.png)
![2-oxo-N-(1,3-thiazol-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2405328.png)
![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)
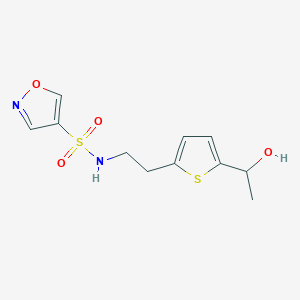
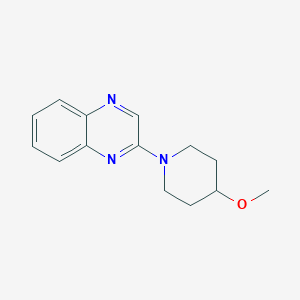
![N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B2405334.png)
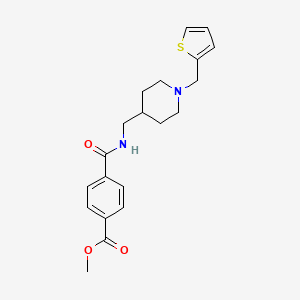
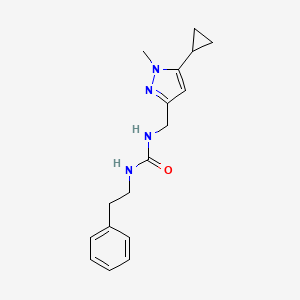

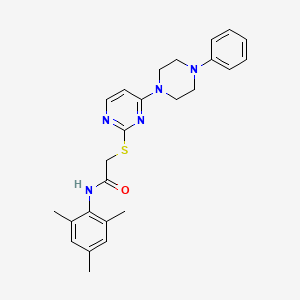
![N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2405342.png)

![[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride](/img/structure/B2405344.png)
